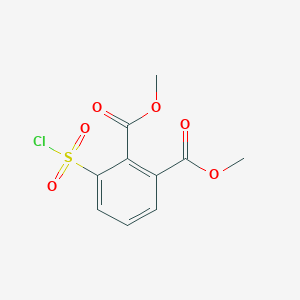

Dimethyl 3-(chlorosulfonyl)phthalate

Overview

Description

Scientific Research Applications

Industrial Applications and Environmental Impact

Dimethyl phthalate (DMP) is primarily used as a plasticizer in industrial processes. Its widespread use in various industries, including the manufacture of plastics, solvents, adhesives, and lubricants, has led to its ubiquity in aquatic environments. However, its poor biodegradability means it is not readily removed by conventional wastewater treatment processes. Studies have shown that DMP can affect the endocrine system and exhibit carcinogenic, teratogenic, and mutagenic effects on living organisms. Consequently, there is a need for more advanced treatment methods for its removal from aqueous systems (Constantin et al., 2022).

Biodegradation and Treatment Techniques

Biodegradation of DMP has been studied extensively. Bacillus thuringiensis, an aerobic bacterium isolated from soil, has demonstrated a 99% degradation potential of DMP under aerobic conditions. This indicates a promising avenue for commercial-scale bioremediation of DMP (Surhio et al., 2014). Additionally, electrochemical methods using diamond anodes have shown promise in the effective removal of DMP, TOC, and COD from water (Souza et al., 2014).

Analytical Methods for Detection

For the detection and analysis of DMP in environmental samples, solid-phase extraction and capillary GLC have been used successfully. This method has enabled the selective determination of phthalate esters in rivers and marine water samples, indicating the presence of DMP in concentrations ranging from 0.03–2306±9.4 μg L-1 in polluted water bodies (Fatoki & Noma, 2002).

Environmental Risk Assessment

The environmental risk posed by phthalates, including DMP, in wastewaters and groundwater has been assessed in several studies. These studies have highlighted the significant ecological risks associated with these compounds, emphasizing the need for effective removal and treatment strategies (Kotowska et al., 2020).

Safety and Hazards

Mechanism of Action

Target of Action

Phthalates are known to be endocrine-disrupting chemicals . They can interact with hormone synthesis, transport, and metabolism , affecting the hormone balance of the organism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .

Mode of Action

Phthalates interfere with nuclear receptors in various neural structures involved in controlling brain functions . They dysregulate the hypothalamic–pituitary–gonadal, adrenal, and thyroid axis, which is crucial for the neurodevelopmental process .

Biochemical Pathways

The aerobic biodegradation of phthalates is initiated with two hydrolysis reactions that generate an intermediate, phthalic acid (PA), that is further biodegraded through a two-step di-oxygenation reaction .

Pharmacokinetics

Phthalates in general are known to be metabolized in the body and excreted in urine and feces .

Result of Action

Exposure to phthalates has been associated with neurological disorders, such as attention-deficit/hyperactivity disorder, autism spectrum disorder, and decreased masculine behavior .

Action Environment

Phthalates are ubiquitous chemicals produced in high volumes. They are used as plasticizers in consumer products. Their widespread application and exposure have raised concerns about human health . Research has shown that exposure to phthalates is associated with various disorders, but most significantly with reproductive disorders .

Properties

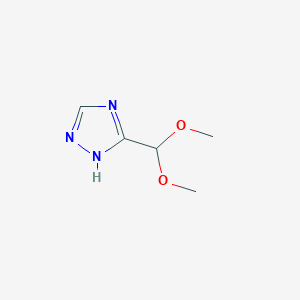

IUPAC Name |

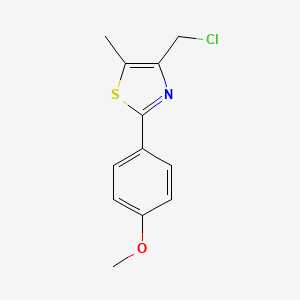

dimethyl 3-chlorosulfonylbenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO6S/c1-16-9(12)6-4-3-5-7(18(11,14)15)8(6)10(13)17-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRKGIKRCHFJIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)S(=O)(=O)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334575 | |

| Record name | Dimethyl 3-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142576-66-7 | |

| Record name | Dimethyl 3-(chlorosulfonyl)phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclobutyl-(2,7-diazaspiro[3.5]non-2-yl)-methanone](/img/structure/B1405069.png)

![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)

![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)

![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)

![6-Bromo-4-methyl-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B1405087.png)